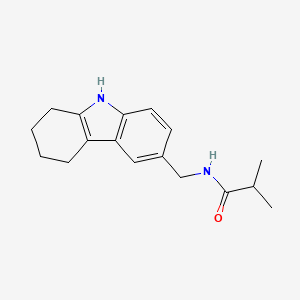

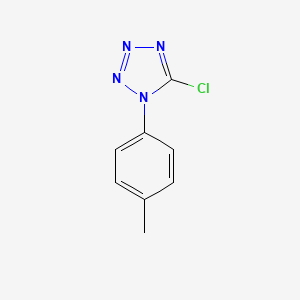

N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)isobutyramide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)isobutyramide” is a derivative of 1H-Carbazole, 2,3,4,9-tetrahydro- . The 1H-Carbazole, 2,3,4,9-tetrahydro- has a molecular formula of C12H13N and a molecular weight of 171.2383 . It’s also known as Carbazole, 1,2,3,4-tetrahydro-; 1,2,3,4-Tetrahydrocarbazole; 1H-Indole, 2,3- (1,4-butanediyl)-; 2,3-Tetramethylene-1H-indole; 2,3-Tetramethyleneindole; Carbazole, 5,6,7,8-tetrahydro-; 5,6,7,8-Tetrahydrocarbazole; Tetrahydrocarbazole .

Synthesis Analysis

The synthesis of such compounds often involves oxidation processes . For instance, chemo- and regioselective oxidation of substituted 2,3,4,9-tetrahydro-1H-carbazoles can be used to obtain 2,3,4,9-tetrahydro-1H-carbazol-1-ones or 3,4,5,6-tetrahydro-1H-1-benzazonine-2,7-diones depending on the nature of the selected oxidant . In the case of benzo-fused tetrahydrocarbazoles, the main direction of the process was complete aromatization of the polycyclic system .Molecular Structure Analysis

The molecular structure of 1H-Carbazole, 2,3,4,9-tetrahydro- is available as a 2D Mol file or as a computed 3D SD file . The 3D structure may be viewed using Java or Javascript .Chemical Reactions Analysis

The chemical reactions involving such compounds are often oxidation processes . The reactive site of the substrate depended on the oxidant and the reaction conditions, resulting in the formation of divergent products . The reaction could proceed at the multiple bond of cyclohexene ring, leading to its cleavage and isolation of 3,4,5,6-tetrahydro-1H-1-benzazonine-2,7-dione . Alternatively, oxidation at position 1 produced 2,3,4,9-tetrahydro-1H-carbazol-1-one .Physical And Chemical Properties Analysis

The physical and chemical properties of 1H-Carbazole, 2,3,4,9-tetrahydro- include a molecular weight of 171.2383 . More detailed physical and chemical properties were not found in the search results.科学的研究の応用

Antibacterial Activity

Tetrahydrocarbazole derivatives, which include the compound you mentioned, have exhibited antibacterial activity . This makes them potential candidates for the development of new antibacterial drugs.

Antifungal Activity

These compounds have also shown antifungal properties . This suggests they could be used in the treatment of fungal infections.

Anticancer Activity

Tetrahydrocarbazole derivatives have demonstrated anticancer activity . They have been evaluated for their in vitro anticancer activity against A-549 cell line by MTT assay .

Hypoglycemic Activity

These compounds have shown hypoglycemic activity , indicating potential use in the treatment of diabetes.

Hypolipidemic Activity

The compounds have exhibited hypolipidemic activity , suggesting they could be used to lower lipid levels in the blood.

Green Synthesis

The compound has been used in the green synthesis of 2,3,4,9-tetrahydro-1H-carbazoles . This process is efficient due to its operational simplicity, high yields, dual catalyst-solvent properties, and the ability to reuse the catalyst for multiple reactions .

Chemo- and Regioselective Oxidation

The compound has been used in chemo- and regioselective oxidation of substituted 2,3,4,9-tetrahydro-1H-carbazoles . This process was used to obtain 2,3,4,9-tetrahydro-1H-carbazol-1-ones or 3,4,5,6-tetrahydro-1H-1-benzazonine-2,7-diones depending on the nature of the selected oxidant .

Antiemetic Activity

Compounds similar to the one you mentioned have been used as antiemetic agents . They work by antagonizing the 5-HT3 receptor, which is often used for anti-emesis after chemotherapy, radiotherapy, and operations .

特性

IUPAC Name |

2-methyl-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O/c1-11(2)17(20)18-10-12-7-8-16-14(9-12)13-5-3-4-6-15(13)19-16/h7-9,11,19H,3-6,10H2,1-2H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMLHYHCNZOPHNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NCC1=CC2=C(C=C1)NC3=C2CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)isobutyramide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(dimethylamino)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2754284.png)

![Ethanethiol, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B2754294.png)

![3-(ethylsulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2754296.png)

![Ethyl 3-chlorothieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2754297.png)

![N-cyclohexyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2754298.png)

![N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-1-benzothiophene-2-carboxamide](/img/structure/B2754299.png)

![ethyl 2-(2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2754305.png)